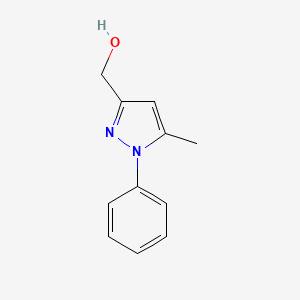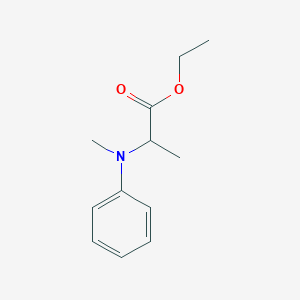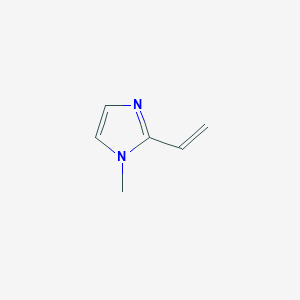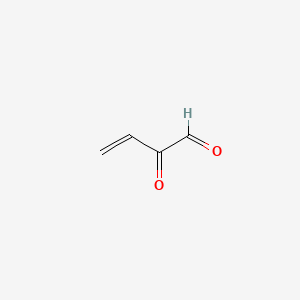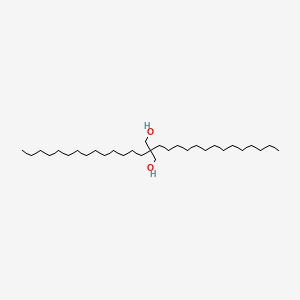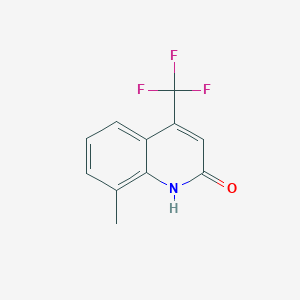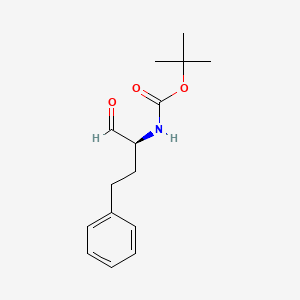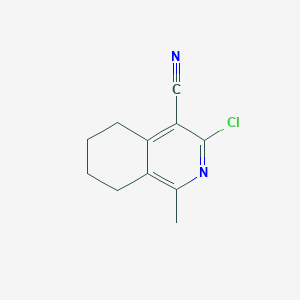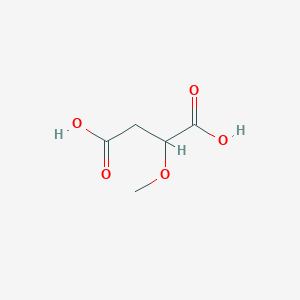
Methoxysuccinic acid
Vue d'ensemble
Description
Methoxysuccinic acid is a chemical compound that belongs to the family of dicarboxylic acids. It is also known as mesaconic acid or 2-methoxybutanedioic acid. This compound is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been studied for its potential use in the treatment of various diseases. In
Applications De Recherche Scientifique
1. Metabolism and Pharmacokinetics
A study identified 4-hydroxy-3-methoxyphenyllactic acid, a metabolite of danshensu (an effective component of Salvia miltiorrhiza), in rat urine. The study developed a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method for quantifying danshensu and its major metabolite in rat plasma. This method was successfully applied to pharmacokinetic studies in rats (Wang et al., 2015).
2. Therapeutic and Nutraceutical Applications
p-Methoxycinnamic acid (p-MCA), derived from plants, exhibits various biologically useful properties. It has been tested extensively for therapeutic and nutraceutical applications due to its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities. p-MCA is also considered for its potential as a nutraceutical agent in functional foods for preventing and treating chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
3. Role in Base-Excision Repair Pathway
Methoxyamine was used to study enzymatic reactions in the base-excision repair pathway, particularly focusing on uracil-DNA glycosylase and AP endodeoxyribonuclease. This research provided insights into the protective effects of methoxyamine against enzymatic and chemical degradation of polynucleotides (Liuzzi & Talpaert-Borlé, 1985).
4. Pharmacological Importance of Syringic Acid
Syringic acid (SA), a phenolic compound with methoxy groups, shows therapeutic applications in various diseases including diabetes, cancer, and cardiovascular diseases. Its strong antioxidant activity is pivotal for its health benefits. SA also has industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).
5. Enhanced Stability and Antioxidant Activity
A study explored enhancing the stability of anthocyanins from mulberry fruit through acylation using succinic acid. The structural analysis showed that succinic acid introduces new chemical bonds and groups, significantly improving the thermostability, light stability, and antioxidant activity of mulberry anthocyanins. This process aids in their use in the food and nutraceutical industries (Zhang et al., 2022).
Propriétés
IUPAC Name |
2-methoxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJUDXIBMRDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452024 | |
| Record name | methoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1726-80-3 | |
| Record name | methoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


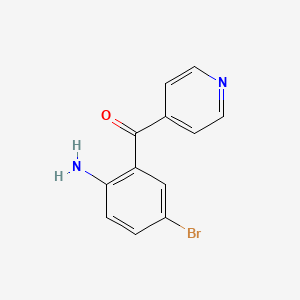
![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)
